Deacetyl-O-demethyl Diltiazem Hydrochloride
Overview
Description
Deacetyl-O-demethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker. Diltiazem is widely used in the treatment of hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
Preparation Methods
The preparation of Deacetyl-O-demethyl Diltiazem Hydrochloride involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes the use of methanol as a solvent and various buffer reagents to stabilize the compound during the reaction . Industrial production methods often employ liquid chromatography coupled with mass spectrometry (LCMS/MS) for the quantification and validation of the compound .
Chemical Reactions Analysis
Deacetyl-O-demethyl Diltiazem Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Deacetyl-O-demethyl Diltiazem Hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and side effects.
Industry: It is used in the development of new pharmaceutical formulations and in quality control processes.
Mechanism of Action
The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrochloride involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lowered blood pressure . The compound interacts with calcium channels, deforming the channel structure and interfering with ion-control gating mechanisms .
Comparison with Similar Compounds
Deacetyl-O-demethyl Diltiazem Hydrochloride is similar to other metabolites of Diltiazem, such as N-desmethyl Diltiazem and desacetyl Diltiazem . it is unique in its specific deacetylated and demethylated structure, which imparts distinct pharmacological properties. Compared to its parent compound, Diltiazem, this compound may exhibit different metabolic stability and bioavailability .
Similar Compounds
- N-desmethyl Diltiazem
- Desacetyl Diltiazem
- O-desmethyl Diltiazem
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological effects .
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMHEOKYIXUNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961013 | |
Record name | 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40602-08-2 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-hydroxphenyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040602082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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